![molecular formula C14H10ClN5OS B2377464 2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile CAS No. 1223793-18-7](/img/structure/B2377464.png)
2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile
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Overview
Description
The compound is a heterocyclic compound that features a [1,2,4]triazolo[4,3-a]pyrazine core . This core is a part of a larger class of compounds known as 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, a thioacetonitrile group, and a 3-chloro-2-methylphenyl group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various spectroscopic techniques. For instance, the IR absorption spectra and 1H-NMR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications
Synthesis and Antimicrobial Activity
- 2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile and its derivatives have been synthesized as part of a study exploring the antimicrobial efficacy of new polyheterocyclic systems containing a 1,2,4-triazine moiety. These compounds were screened for their antimicrobial activity, indicating their potential utility in treating or preventing infections caused by microbes (W. R. Abdel-Monem et al., 2010).
Synthetic Methodologies and Chemical Properties
- A variety of derivatives have been synthesized involving the core structure of 2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile. These studies showcase innovative synthetic methodologies, involving reactions with halocarbonyl reagents and bi-nitrogen nucleophiles, providing insights into the compound's reactivity and potential for further chemical modifications (Ling Yu-tao, 2009).
Therapeutic Potentials and Biological Activity
- Compounds structurally related to 2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile have been the subject of extensive research due to their potential therapeutic properties. Investigations include their effectiveness as dipeptidyl peptidase-IV inhibitors for treating type 2 diabetes, indicating a broader implication of the compound in medical and pharmaceutical research (Dooseop Kim et al., 2005).
Mechanism of Action
properties
IUPAC Name |
2-[[7-(3-chloro-2-methylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5OS/c1-9-10(15)3-2-4-11(9)19-6-7-20-12(13(19)21)17-18-14(20)22-8-5-16/h2-4,6-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZDQWQXXGQFQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN3C(=NN=C3SCC#N)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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